4-(Trifluoromethoxy)benzotrifluoride
Overview
Description
4-(Trifluoromethoxy)benzotrifluoride, also known as 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, is a fluorinated organic compound with the molecular formula C8H4F6O and a molecular weight of 230.11 g/mol. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring, making it a valuable building block in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of benzaldehyde or a mixture of benzaldehyde and parylene, followed by fluoridation with anhydrous hydrogen fluoride . Another approach includes the use of trifluoromethoxylation reagents, such as XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production methods for 4-(trifluoromethoxy)benzotrifluoride often involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process typically includes steps such as chlorination, fluoridation, and purification to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethoxy and trifluoromethyl groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, or dimethylformamide, and may require catalysts or specific temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation or reduction can produce different functionalized compounds .
Scientific Research Applications
4-(Trifluoromethoxy)benzotrifluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its unique chemical properties and ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals, materials, and electronic components.
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)benzotrifluoride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar in structure but contains an aldehyde group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)piperidine: Contains a piperidine ring instead of a benzene ring.
Uniqueness
4-(Trifluoromethoxy)benzotrifluoride is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable compound in various chemical syntheses and applications, offering advantages such as increased lipophilicity, metabolic stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJSCLOFYSBUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380428 | |
Record name | 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80258-33-9 | |
Record name | 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80258-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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